Cas no 586336-55-2 (Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate)
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
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- MDL: MFCD05227857
- Inchi: 1S/C12H9BrFNO3/c1-2-18-12(17)11-8(5-16)7-3-6(14)4-9(13)10(7)15-11/h3-5,15H,2H2,1H3
- InChI Key: QQHSMCFDMYEGOF-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2C(C=O)=C(C(=O)OCC)NC=21)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 341
- XLogP3: 2.9
- Topological Polar Surface Area: 59.2
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E204775-250mg |
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate |
586336-55-2 | 250mg |
$ 785.00 | 2022-06-05 | ||
| TRC | E204775-500mg |
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate |
586336-55-2 | 500mg |
$ 1300.00 | 2022-06-05 | ||
| Matrix Scientific | 223099-1g |
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate, 95% min |
586336-55-2 | 95% | 1g |
$840.00 | 2023-09-09 | |
| Matrix Scientific | 223099-5g |
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate, 95% min |
586336-55-2 | 95% | 5g |
$2520.00 | 2023-09-09 |
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS No. 586336-55-2): A Key Intermediate in Modern Pharmaceutical Research
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate, identified by its CAS number 586336-55-2, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its bromo and fluoro substituents, as well as its formyl and ester functional groups, presents a unique framework for the synthesis of various biologically active molecules. The strategic placement of these substituents makes it an invaluable building block for the development of novel therapeutic agents.
The importance of this compound cannot be overstated, particularly in the context of drug discovery and development. The 7-bromo and 5-fluoro groups provide excellent handles for further functionalization, enabling chemists to tailor the molecule's properties to specific pharmacological targets. For instance, the formyl group can be readily converted into other functional moieties such as amides or carboxylic acids, while the ester group offers a stable yet reactive site for further modifications. These features make Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate a cornerstone in the synthesis of complex pharmaceutical intermediates.
Recent advancements in medicinal chemistry have highlighted the utility of this compound in the design of small-molecule inhibitors. The indole core is a well-documented scaffold in drug development, with numerous examples demonstrating its efficacy in targeting various disease pathways. The introduction of halogen atoms, particularly bromine and fluorine, has been shown to enhance binding affinity and metabolic stability, key factors in drug optimization. In particular, studies have shown that compounds incorporating both bromo and fluoro substituents exhibit improved pharmacokinetic profiles compared to their unsubstituted counterparts.
The formyl group in Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate is another critical feature that contributes to its versatility. This group can be easily transformed into amides through reductive amination or direct coupling reactions with amines. Such transformations are fundamental in peptidomimetics and protease inhibition, areas where indole derivatives have shown remarkable promise. For example, recent research has demonstrated the successful use of related indole compounds in targeting enzymes involved in cancer metabolism, highlighting the potential of this class of molecules.
In addition to its role in small-molecule drug design, Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate has found applications in materials science and agrochemicals. The unique electronic properties of the indole ring make it an attractive candidate for organic electronics, where it can be used to develop new materials with enhanced charge transport capabilities. Furthermore, the presence of both halogen substituents enhances its reactivity towards cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
The synthesis of Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic transformations that showcase modern synthetic methodologies. Starting from commercially available precursors such as 1H-indole, a series of bromination, fluorination, formylation, and esterification steps are employed to construct the target molecule. These synthetic routes often incorporate palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, which highlight the importance of advanced catalytic systems in contemporary organic synthesis.
The pharmaceutical industry has been particularly keen on exploring derivatives of Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate due to their potential therapeutic applications. Preclinical studies have indicated that certain analogs exhibit significant activity against targets such as kinases and transcription factors involved in inflammatory diseases and cancer. The ability to modify the indole core through selective functionalization allows researchers to fine-tune pharmacological properties such as solubility, bioavailability, and target specificity. This flexibility underscores the compound's importance as a scaffold for drug discovery.
The growing interest in this compound is also driven by its compatibility with high-throughput screening (HTS) methodologies. The availability of scalable synthetic routes ensures that large libraries of derivatives can be generated efficiently, facilitating rapid identification of lead compounds. Moreover, computational modeling techniques have been increasingly employed to predict binding affinities and optimize molecular structures before experimental validation. Such integrative approaches are essential for accelerating the drug discovery process.
Ethical considerations are also paramount when utilizing Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate in research and development. Ensuring proper handling procedures and adherence to regulatory guidelines is crucial for maintaining safety standards throughout the synthesis and application phases. Collaborative efforts between academia and industry are vital for advancing knowledge while upholding ethical practices.
In conclusion, Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS No. 586336-55-2) represents a significant advancement in pharmaceutical chemistry due to its multifunctional nature and broad applicability. Its role as an intermediate in synthesizing biologically active molecules underscores its importance in drug discovery efforts aimed at addressing various therapeutic challenges. As research continues to evolve, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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